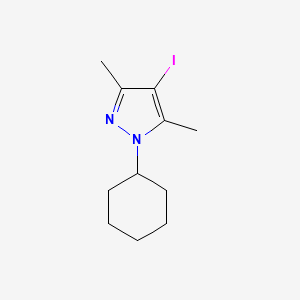

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole

Description

Properties

Molecular Formula |

C11H17IN2 |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

1-cyclohexyl-4-iodo-3,5-dimethylpyrazole |

InChI |

InChI=1S/C11H17IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 |

InChI Key |

NILIUPQLTSVCST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCC2)C)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3,5-Dimethylpyrazole Core

The foundational step in preparing 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is the synthesis of the 3,5-dimethylpyrazole ring. This is commonly achieved via condensation of methyl ethyl ketone with hydrazine hydrate in an alcoholic or aqueous medium, catalyzed by acids such as glacial acetic acid.

| Reagents | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl ethyl ketone + Hydrazine hydrate | Water or alcohols (methanol, ethanol, etc.) | Glacial acetic acid | 30 to 100 (optimal ~50) | >90 | >99 (HPLC) |

- The reaction proceeds under controlled temperature (typically 50 °C) with slow addition of hydrazine hydrate to avoid overheating.

- Water as solvent reduces costs and simplifies purification.

- Acid catalyst promotes ring closure and improves yield and purity.

Introduction of the Cyclohexyl Group at N1 Position

The N1-cyclohexyl substitution is usually introduced by alkylation of the pyrazole nitrogen. This step involves reacting the 3,5-dimethylpyrazole with cyclohexyl halides (e.g., cyclohexyl bromide or chloride) or cyclohexyl derivatives under basic conditions.

Typical Alkylation Conditions:

| Reagents | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole + Cyclohexyl halide | Potassium carbonate or sodium hydride | DMF, acetonitrile | Room temp to reflux | N-alkylation selective at N1 |

- Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the nucleophilic substitution.

- Mild bases deprotonate the pyrazole nitrogen to enhance nucleophilicity.

- Reaction monitoring by TLC or HPLC ensures completion.

Selective Iodination at the 4-Position of Pyrazole Ring

The iodination step introduces the iodine atom at the C4 position of the pyrazole ring. This is a critical transformation that requires regioselective halogenation.

- Starting material: 1-cyclohexyl-3,5-dimethylpyrazole.

- Iodinating agent: Molecular iodine (I2).

- Oxidant: Hydrogen peroxide (preferred), nitric acid, iodic acid, or sulfur trioxide.

- Solvent: Typically an aqueous or mixed solvent system.

- Temperature: 50–100 °C, optimally 70–100 °C.

- Reaction time: 3–5 hours for oxidant addition; total reaction time 1–12 hours.

- Mix 1-cyclohexyl-3,5-dimethylpyrazole with iodine under stirring.

- Heat to 40–80 °C.

- Slowly add aqueous oxidant (e.g., 35–50% hydrogen peroxide) dropwise over 3–4 hours.

- Maintain reaction temperature at 50–100 °C, monitor by HPLC.

- After completion, neutralize with alkali (NaOH or ammonia solution) to pH 6–8.

- Cool to crystallize the product.

- The oxidant regenerates iodine from hydrogen iodide formed during iodination, driving the reaction forward and improving yield.

- The method is applicable to various pyrazole iodinations, including 4-iodo-3,5-dimethylpyrazole derivatives.

- High regioselectivity and good yields are reported.

| Parameter | Condition/Value |

|---|---|

| Iodinating agent | Iodine (I2) |

| Oxidant | Hydrogen peroxide (35–50%) preferred |

| Temperature | 50–100 °C (optimal 70–100 °C) |

| Reaction time | 1–12 hours total; oxidant addition 3–5 hours |

| pH adjustment | Neutralization to pH 6–8 with NaOH or NH3 |

| Yield | High, typically >80% (based on similar iodinations) |

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Methyl ethyl ketone + hydrazine hydrate | Acid catalysis, 30–100 °C, aqueous/alcohol solvent | 3,5-Dimethylpyrazole, >90% yield |

| 2 | N1-Alkylation | 3,5-Dimethylpyrazole + cyclohexyl halide | Base (K2CO3/NaH), DMF/ACN, RT to reflux | 1-cyclohexyl-3,5-dimethylpyrazole |

| 3 | Iodination | 1-cyclohexyl-3,5-dimethylpyrazole + I2 + oxidant | I2 + H2O2, 50–100 °C, aqueous, pH 6–8 neutralization | 1-cyclohexyl-4-iodo-3,5-dimethylpyrazole |

Research Findings and Optimization Notes

- The use of water or alcohol solvents in pyrazole ring synthesis reduces environmental impact and cost.

- Glacial acetic acid as catalyst improves yield and purity in pyrazole formation.

- Alkylation efficiency depends on solvent polarity and base strength; DMF and potassium carbonate are preferred for high selectivity.

- Iodination yield and selectivity are enhanced by controlled addition of oxidant and maintenance of reaction temperature.

- Removal of hydrogen iodide by oxidant recycling is key to pushing the iodination equilibrium forward.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclohexyl-4-azido-3,5-dimethyl-1H-pyrazole, while oxidation with hydrogen peroxide can produce 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole-5-oxide .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of substituted pyrazoles, including 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole. Research indicates that derivatives of pyrazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole were tested against various pathogenic bacteria, showing promising results in inhibiting growth at low concentrations .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that certain pyrazole derivatives can inhibit inflammatory pathways more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. This suggests potential for developing new therapeutic agents targeting inflammation-related disorders .

Antitubercular Activity

In preliminary assays, 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole and its analogs exhibited activity against Mycobacterium tuberculosis. The microplate Alamar Blue assay indicated that these compounds could serve as lead candidates for further development into antitubercular medications .

Agricultural Applications

Pesticidal Properties

The compound's structural features make it a candidate for use in agrochemicals. Pyrazole derivatives have been explored for their ability to act as herbicides and insecticides. In field trials, certain pyrazole-based formulations demonstrated effective control over common agricultural pests while exhibiting low toxicity to beneficial insects .

Plant Growth Regulators

Research has indicated that pyrazoles can influence plant growth and development. Compounds similar to 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole have been tested for their ability to enhance crop yield and stress resistance in plants, suggesting their potential role as plant growth regulators .

Materials Science

Polymer Chemistry

The incorporation of pyrazole units into polymer matrices has been investigated for developing advanced materials with unique properties. For example, the synthesis of polymers containing 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole has shown improvements in thermal stability and mechanical strength compared to conventional polymers .

Nanomaterials

Recent advancements in nanotechnology have seen the use of pyrazole derivatives in the fabrication of nanomaterials. The ability to functionalize nanoparticles with 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole opens avenues for applications in drug delivery systems and biosensors due to enhanced biocompatibility and targeted delivery capabilities .

Case Studies

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by blocking their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Variations at Position 1 (Cyclohexyl vs. Other Groups)

Key Findings :

- The cyclohexyl group in the target compound significantly enhances cytotoxic activity in metal complexes. For example, a Pt(II) complex with a cyclohexylsulfanyl substituent exhibited threefold higher cytotoxicity against leukemia cell lines (Jurkat, K562) compared to benzyl analogs .

- Benzyl and phenyl substituents are associated with reduced bioactivity in metal complexes but retain utility in enzyme inhibition (e.g., BET bromodomains) .

Substituent Variations at Position 4 (Iodo vs. Other Halogens/Functional Groups)

Key Findings :

- The iodo group in the target compound offers reactivity advantages in cross-coupling reactions (e.g., Ullmann or Sonogashira couplings) compared to chloro analogs, which are more electron-withdrawing .

- Boronate esters (e.g., 4-tetramethyldioxaborolan-2-yl) enable applications in Suzuki-Miyaura couplings, highlighting the versatility of pyrazole derivatives in organic synthesis .

Impact of Methyl Groups at Positions 3 and 5

Key Findings :

- 3,5-Dimethyl substitution is critical for stabilizing metal-ligand interactions in cytotoxic complexes . Removal of methyl groups (e.g., in 1H-pyrazole) reduces binding affinity to enzymes like BRD4 by ~2-fold .

- Phenyl substituents at positions 3 and 5 shift activity toward cardiovascular and analgesic effects, as seen in 3,5-diphenyl derivatives .

Key Findings :

- The core 3,5-dimethyl-1H-pyrazole structure is efficiently synthesized via cyclization, while alkylation at position 1 often requires microwave assistance or ionic liquid solvents for high yields .

- Substituents like iodine or boronate esters may necessitate specialized coupling conditions (e.g., palladium catalysts) .

Physicochemical Properties

Biological Activity

1-Cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 305.18 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances the compound's lipophilicity, potentially improving its binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole have shown promising results in inhibiting tumor cell proliferation.

These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

This data supports the compound's potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. For example, studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways.

| Enzyme Target | IC50 (µM) |

|---|---|

| COX-1 | 10 |

| COX-2 | 12 |

These results indicate that 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole may serve as a selective COX inhibitor.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole. The study demonstrated significant cytotoxic effects against various cancer cell lines and established a structure–activity relationship (SAR) that could guide future modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : N-Alkylation of pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole) with cyclohexyl halides in ionic liquids (e.g., [BMIM][BF₄]) can yield N-substituted pyrazoles. Reaction parameters such as temperature (80–100°C), time (4–6 hours), and solvent polarity must be optimized to minimize side reactions and improve yield. Post-synthetic iodination at the 4-position can be achieved via halogen exchange or electrophilic substitution using iodine monochloride (ICl) in dichloromethane .

- Key Characterization : Monitor reaction progress using TLC and confirm purity via ¹H/¹³C NMR (δ 2.1–2.3 ppm for methyl groups, δ 1.2–1.8 ppm for cyclohexyl protons) and elemental analysis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR : Identify N–H stretching (3100–3200 cm⁻¹) and C–I vibrations (500–600 cm⁻¹). The absence of NH bands confirms successful N-alkylation .

- XRD : Single-crystal X-ray diffraction confirms the molecular geometry, including bond lengths (e.g., C–I ≈ 2.10 Å) and dihedral angles between the pyrazole ring and cyclohexyl group. Powder XRD can verify phase purity .

- Thermal Analysis : TGA/DTA reveals decomposition temperatures (typically >200°C), critical for assessing stability in catalytic or biological applications .

Advanced Research Questions

Q. How do structural modifications (e.g., iodine substitution) influence coordination chemistry in metal complexes?

- Methodology : The iodine atom at the 4-position serves as a potential ligand for transition metals (e.g., Pd, Pt). Synthesize complexes by reacting the pyrazole with metal salts (e.g., K₂PtCl₄) in ethanol/water mixtures. Characterize via UV-Vis (d-d transitions), EPR (for paramagnetic Cu²⁺ complexes), and cyclic voltammetry to assess redox behavior .

- Data Interpretation : Compare crystallographic data (e.g., bond angles around the metal center) with DFT-calculated geometries to evaluate ligand field effects. For example, cyclohexyl substituents may sterically hinder monodentate coordination, favoring bidentate modes .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Case Study : While some studies report antitumor activity in pyrazole derivatives (e.g., IC₅₀ < 10 µM for Jurkat cells), others note limited efficacy due to poor solubility. Address discrepancies by:

- Modifying substituents (e.g., replacing iodine with polar groups) to enhance bioavailability.

- Using molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or topoisomerase II. Validate experimentally via SPR or microscale thermophoresis .

- Statistical Analysis : Apply ANOVA to compare cytotoxicity data across cell lines (e.g., K562 vs. HEK293) to identify structure-activity trends .

Q. How can computational methods aid in understanding electronic properties and reaction mechanisms?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (to predict electrophilic iodination sites). Compare with experimental UV-Vis λₘₐₓ values .

- Mechanistic Insights : Simulate reaction pathways for iodination using Gaussian08. Transition state analysis (e.g., NBO charges) can reveal whether the process proceeds via radical or ionic intermediates .

Methodological Challenges and Solutions

Q. How to resolve crystallographic disorder in cyclohexyl-substituted pyrazoles?

- Problem : Flexible cyclohexyl groups often lead to disordered crystal structures, complicating refinement.

- Solution : Use SHELXL for anisotropic refinement of heavy atoms (e.g., iodine) and apply restraints to cyclohexyl C–C bonds. Validate with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H···H vs. C–I···π interactions) .

Q. What strategies improve reproducibility in biological assays involving this compound?

- Standardization : Use identical cell lines (e.g., ATCC-certified Jurkat cells) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Data Validation : Cross-reference cytotoxicity results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.